

Independent Validation of Published ICA-105665 Data: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: ICA-105665

Cat. No.: B11929643

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data on **ICA-105665**, a potent Kv7 potassium channel opener, with alternative compounds. The information is presented to support independent validation efforts and inform future research in the field of epilepsy and neuronal excitability disorders. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Overview of ICA-105665

ICA-105665 (also known as PF-04895162) is a small molecule that potently and orally activates neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.^[1] Developed for the treatment of epilepsy, it demonstrated anti-seizure effects in preclinical models and early clinical trials.^[1] However, its development was halted due to unexpected hepatotoxicity observed in a Phase I clinical trial.^[2]

Comparative Efficacy of Kv7 Channel Openers

The primary mechanism of action for this class of compounds is the opening of Kv7 channels, which leads to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The potency of these compounds is typically measured by their half-maximal effective concentration (EC50) for activating the target channels.

Compound	Target	EC50 (μM)	Development Status	Reference
ICA-105665	Kv7.2/7.3	0.3	Discontinued	[1]
Retigabine (Ezogabine)	Kv7.2/7.3	~4.2	Withdrawn	[1]
Azetukalner (XEN1101)	Kv7.2/7.3	0.027	Phase 3	[3]
Pynegabine (HN37)	Kv7.2/7.3	More potent than Retigabine	Phase 2	[4][5]
BHV-7000	Kv7.2/7.3	-	Phase 2/3	[1][6]
Flupirtine	Kv7.2/7.3	-	Withdrawn	
ICA-069673	Kv7.2/7.3	0.69	Preclinical	[7]

Clinical Efficacy in Epilepsy

A key study validating the mechanism of action of Kv7 channel openers is the assessment of their effect on the photoparoxysmal response (PPR) in patients with photosensitive epilepsy. The Standard Photosensitivity Range (SPR) is a measure of the range of flash frequencies that elicit an epileptiform EEG response.

ICA-105665 Phase IIa Photosensitivity Study

A single-blind, single-dose, multiple-cohort study was conducted to assess the effect of **ICA-105665** on PPRs in patients with epilepsy.[6][8]

Dose	Number of Patients	Responders*	Percentage of Responders
100 mg	4	1	25%
200 mg	4	0	0%
400 mg	4	2	50%
500 mg	6	4	66.7%

*Response was defined as a reduction in the SPR of at least three units at three separate time points compared to placebo.[6]

Azetukalner (XEN1101) X-TOLE Study

Azetukalner has been evaluated in a Phase 2b randomized, double-blind, placebo-controlled trial (X-TOLE) in adults with focal epilepsy. The open-label extension (OLE) of this study has provided long-term efficacy data.[8][9]

Metric	Result
Median Percentage Change in Monthly Seizure Frequency (OLE Months 12-24)	80.2% - 83.2% reduction from baseline
Seizure Freedom for ≥ 12 Consecutive Months (in patients treated for ≥ 24 months)	23.6%

Safety Profile: Hepatotoxicity of ICA-105665

The clinical development of **ICA-105665** was terminated due to observations of transaminase elevations in healthy volunteers.[2] This hepatotoxicity was found to be a result of a dual mechanism:

- Mitochondrial Dysfunction: Inhibition of mitochondrial function.
- Bile Salt Export Pump (BSEP) Inhibition: Blockade of the BSEP transporter, leading to an accumulation of cytotoxic bile acids in hepatocytes.[2][3]

This highlights the importance of assessing these off-target effects in the development of new Kv7 channel openers.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activity

This method is used to measure the effect of compounds on the activity of Kv7 channels expressed in a cell line (e.g., CHO or HEK293 cells).

Methodology:

- **Cell Culture:** Cells stably or transiently expressing the Kv7 channel subunits of interest (e.g., Kv7.2 and Kv7.3) are cultured on glass coverslips.
- **Pipette Preparation:** Borosilicate glass micropipettes with a resistance of 2-5 M Ω are filled with an internal solution containing (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.3 with KOH.
- **Recording:** Coverslips are placed in a recording chamber on an inverted microscope and perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
- **Seal Formation:** A high-resistance "giga-seal" (>1 G Ω) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
- **Voltage Clamp:** The cell is voltage-clamped at a holding potential of -80 mV. Depolarizing voltage steps are applied to elicit Kv7 currents.
- **Compound Application:** The compound of interest is perfused into the bath at various concentrations. The effect on the current amplitude and voltage-dependence of activation is measured.
- **Data Analysis:** Concentration-response curves are generated to determine the EC₅₀ value.

BSEP Inhibition Assay using Inside-Out Membrane Vesicles

This assay assesses the potential of a compound to inhibit the BSEP transporter.

Methodology:

- **Vesicle Preparation:** Inside-out membrane vesicles are prepared from a cell line (e.g., HEK293) overexpressing human BSEP.
- **Transport Reaction:** Vesicles are incubated with a radiolabeled or fluorescent BSEP substrate (e.g., [3H]-taurocholic acid) in the presence and absence of ATP. The reaction also includes the test compound at various concentrations.
- **Filtration:** The reaction is stopped by rapid filtration through a glass fiber filter, separating the vesicles from the incubation medium.
- **Quantification:** The amount of substrate trapped inside the vesicles is quantified by liquid scintillation counting or fluorescence measurement.
- **Data Analysis:** The ATP-dependent transport is calculated by subtracting the transport in the absence of ATP from that in the presence of ATP. The inhibitory effect of the test compound is then determined, and an IC₅₀ value is calculated.

Mitochondrial Toxicity Assessment using Seahorse XF Analyzer

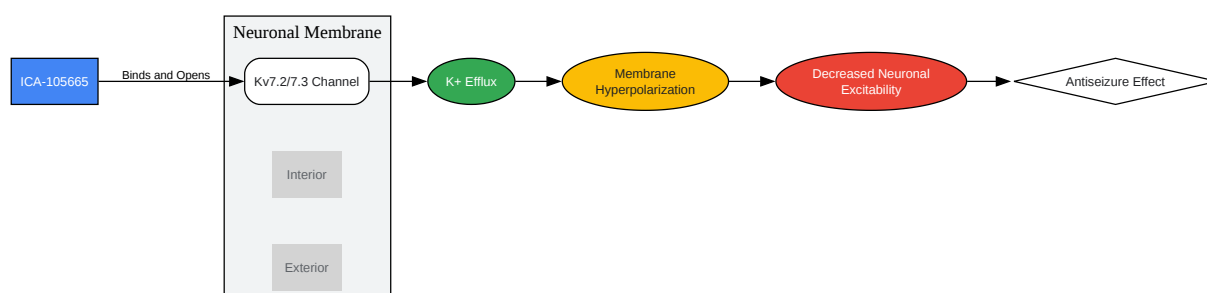
This assay measures the effect of a compound on mitochondrial respiration.

Methodology:

- **Cell Culture:** A relevant cell line (e.g., HepG2 hepatocytes) is seeded in a Seahorse XF cell culture microplate.
- **Compound Treatment:** Cells are treated with the test compound for a specified period.

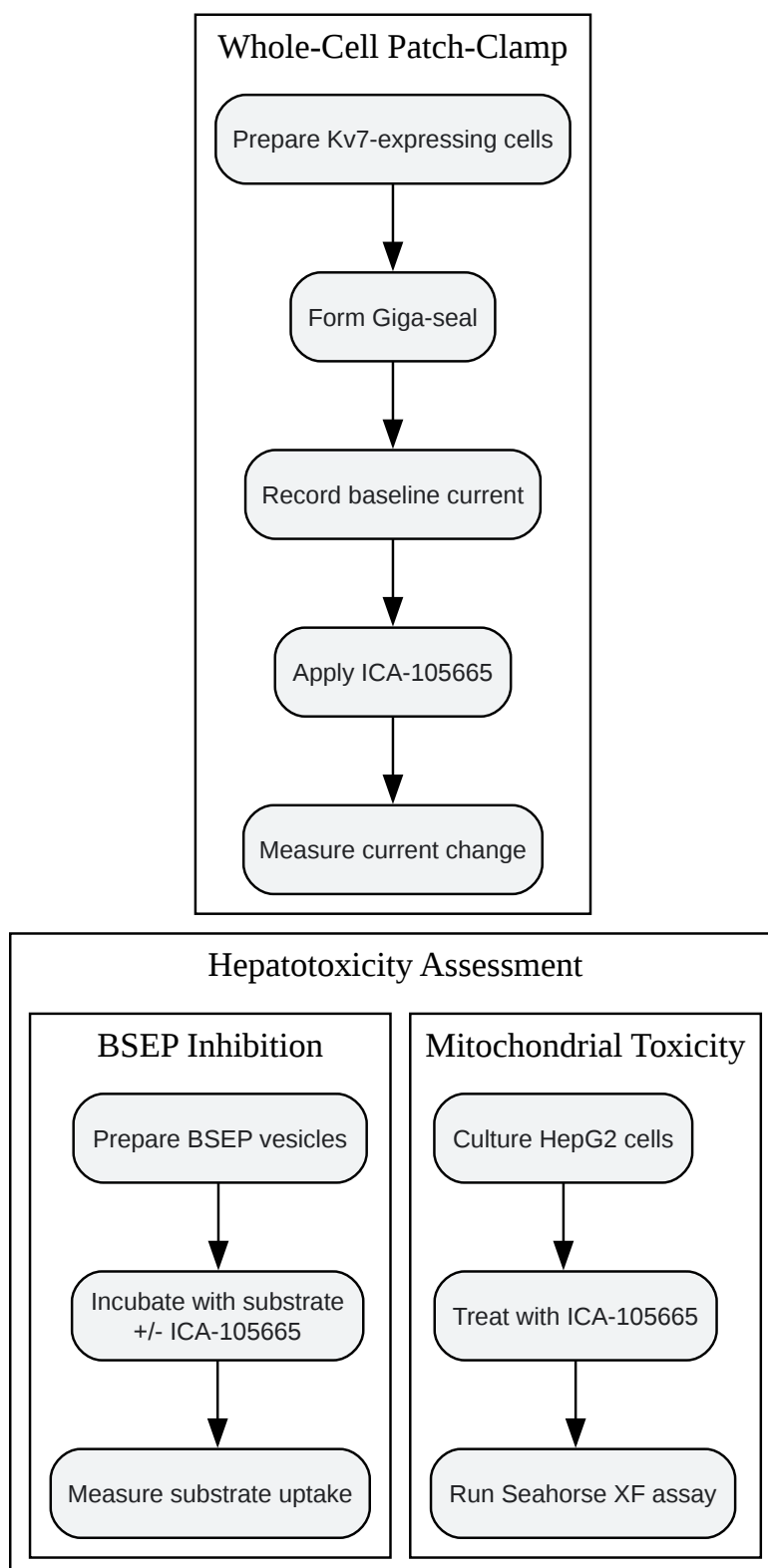
- **Seahorse Assay:** The cell culture plate is placed in a Seahorse XF Analyzer. The oxygen consumption rate (OCR) is measured in real-time.
- **Mitochondrial Stress Test:** A series of mitochondrial toxins are sequentially injected to measure key parameters of mitochondrial function:
 - **Oligomycin:** Inhibits ATP synthase, revealing ATP-linked respiration.
 - **FCCP:** A protonophore that uncouples oxygen consumption from ATP production, revealing maximal respiration.
 - **Rotenone/Antimycin A:** Inhibit Complex I and III of the electron transport chain, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
- **Data Analysis:** The changes in OCR in response to the compound and the mitochondrial toxins are analyzed to determine the extent and nature of the mitochondrial toxicity.

Signaling Pathways and Experimental Workflows



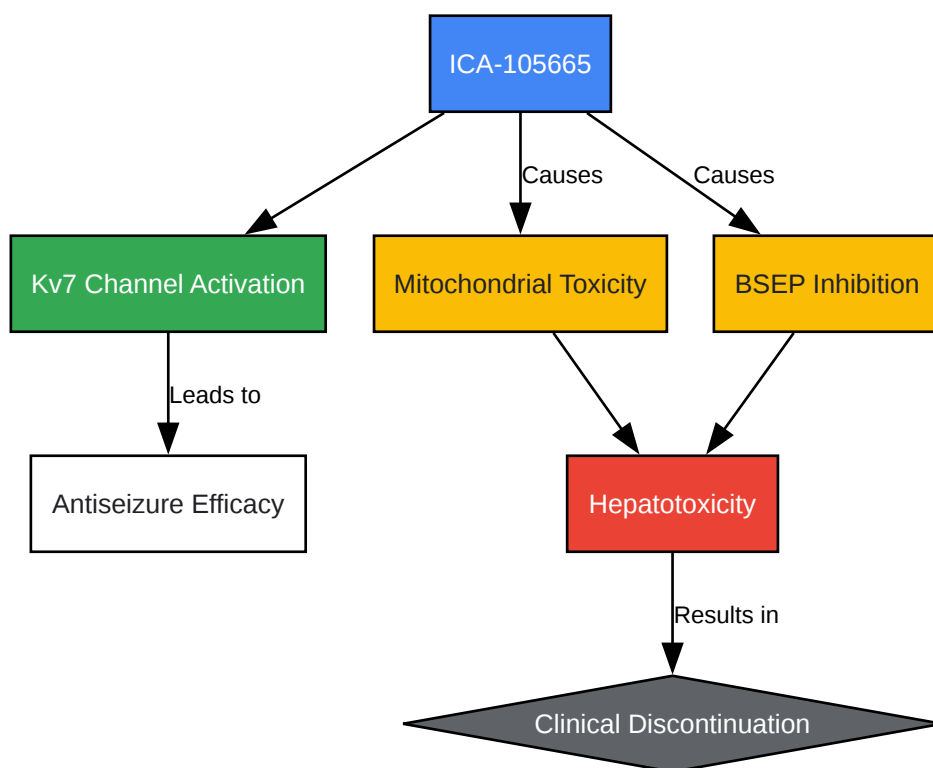
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Caption: Mechanism of action of **ICA-105665**.



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Caption: Key experimental workflows for **ICA-105665** validation.



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